molecular formula C15H30ClNO3 B3051404 Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride CAS No. 33512-74-2

Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride

Cat. No.: B3051404
CAS No.: 33512-74-2
M. Wt: 307.85 g/mol
InChI Key: FEOOQTDRTUBZSV-UHFFFAOYSA-N
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Description

Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride is a chemical compound with the molecular formula C15H30ClNO3 and a molecular weight of 307.85 g/mol. This compound is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. Valeric acid is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride typically involves the esterification of valeric acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar principles to those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release valeric acid and 2-morpholinoethanol, which may interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties.

    Isovaleric acid: A branched-chain isomer of valeric acid with a similar structure but different physical properties.

    Ethyl valerate: An ester of valeric acid with ethanol, used in perfumes and as a food additive.

Uniqueness

Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride is unique due to its specific ester structure and the presence of the morpholinoethyl group. This structure imparts distinct chemical and physical properties, making it useful in specialized applications.

Properties

IUPAC Name

2-morpholin-4-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.ClH/c1-14(2,3)12-15(4,5)13(17)19-11-8-16-6-9-18-10-7-16;/h6-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOOQTDRTUBZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)OCCN1CCOCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187151
Record name Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33512-74-2
Record name Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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